molecular formula C21H24N2O5S B258360 Methyl 4-methyl-2-{[(phenyloxy)acetyl]amino}-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate

Methyl 4-methyl-2-{[(phenyloxy)acetyl]amino}-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate

Katalognummer B258360
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: SUJIAEKCJZREMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-methyl-2-{[(phenyloxy)acetyl]amino}-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research areas.

Wirkmechanismus

The mechanism of action of Methyl 4-methyl-2-{[(phenyloxy)acetyl]amino}-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. By inhibiting COX-2, this compound reduces the production of prostaglandins, which are responsible for pain, fever, and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been found to exhibit a high degree of selectivity towards COX-2, with minimal effects on COX-1, which is responsible for the production of prostaglandins that protect the stomach lining.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using Methyl 4-methyl-2-{[(phenyloxy)acetyl]amino}-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate in lab experiments is its potent anti-inflammatory, analgesic, and antipyretic properties. This makes it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.

Zukünftige Richtungen

There are several potential future directions for the research on Methyl 4-methyl-2-{[(phenyloxy)acetyl]amino}-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate. These include:
1. Further studies on the mechanism of action of this compound to identify potential targets for the treatment of inflammatory diseases.
2. Development of new synthetic methods for the production of this compound to reduce its cost and increase its availability for research purposes.
3. Investigation of the potential applications of this compound in the treatment of other diseases, such as cancer and neurodegenerative disorders.
4. Development of new formulations of this compound to improve its pharmacokinetic properties and increase its efficacy.
5. Investigation of the potential side effects of this compound to ensure its safety for use in humans.
Conclusion
This compound is a synthetic compound that has shown great potential for the treatment of various inflammatory diseases. Its potent anti-inflammatory, analgesic, and antipyretic properties make it a potential candidate for further research and development. However, more studies are needed to fully understand the mechanism of action and potential applications of this compound.

Synthesemethoden

The synthesis of Methyl 4-methyl-2-{[(phenyloxy)acetyl]amino}-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate involves the reaction of 4-methyl-2-thiophenecarboxylic acid with piperidine-1-carbonyl chloride, followed by the reaction with phenylglyoxylic acid methyl ester. The final product is obtained by the reaction of the intermediate compound with sodium methoxide.

Wissenschaftliche Forschungsanwendungen

Methyl 4-methyl-2-{[(phenyloxy)acetyl]amino}-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate has been extensively studied for its potential applications in various research areas. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of inflammatory diseases.

Eigenschaften

Molekularformel

C21H24N2O5S

Molekulargewicht

416.5 g/mol

IUPAC-Name

methyl 4-methyl-2-[(2-phenoxyacetyl)amino]-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

InChI

InChI=1S/C21H24N2O5S/c1-14-17(21(26)27-2)19(22-16(24)13-28-15-9-5-3-6-10-15)29-18(14)20(25)23-11-7-4-8-12-23/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3,(H,22,24)

InChI-Schlüssel

SUJIAEKCJZREMZ-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=CC=CC=C2)C(=O)N3CCCCC3

Kanonische SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=CC=CC=C2)C(=O)N3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.